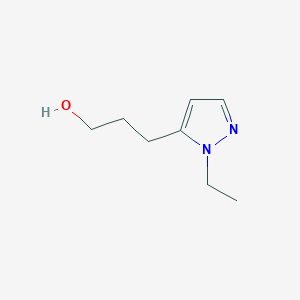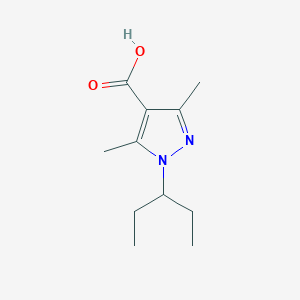
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . It is a sulfonyl chloride derivative of pyrazine, characterized by the presence of a methyl group at the 5-position of the pyrazine ring and an ethanesulfonyl chloride group attached to the 2-position .
Preparation Methods
The synthesis of 2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 5-methylpyrazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although detailed information on these reactions is limited.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(5-methylpyrazin-2-yl)ethanesulfonic acid.
Scientific Research Applications
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride: Similar in structure but with a methoxy group instead of a methyl group.
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride: Contains a chlorine atom at the 5-position of the pyrazine ring.
These similar compounds share common reactivity patterns but differ in their specific chemical and physical properties, which can influence their applications and effectiveness in various reactions .
Properties
CAS No. |
1196151-37-7 |
|---|---|
Molecular Formula |
C7H9ClN2O2S |
Molecular Weight |
220.68 g/mol |
IUPAC Name |
2-(5-methylpyrazin-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c1-6-4-10-7(5-9-6)2-3-13(8,11)12/h4-5H,2-3H2,1H3 |
InChI Key |
YZDFMAHRTXEQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


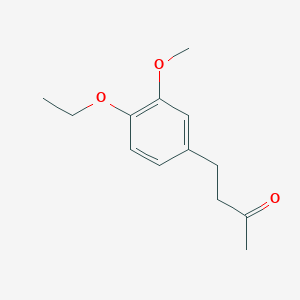
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
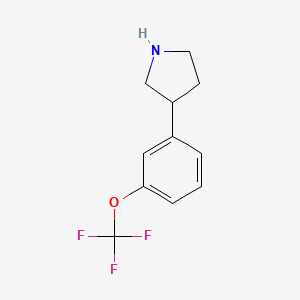
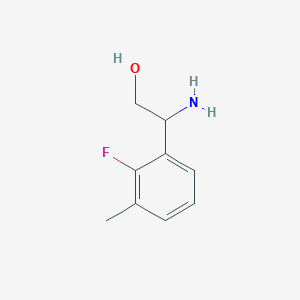
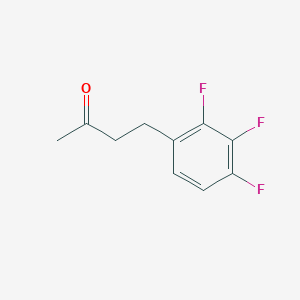
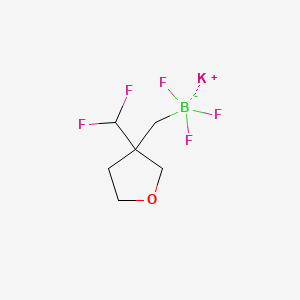
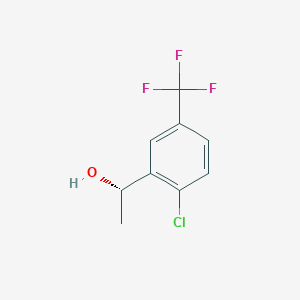
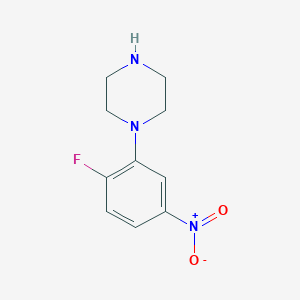
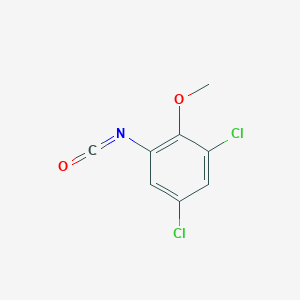
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)
